Cas no 373-02-4 (Nickelous acetate)

Nickelous acetate 化学的及び物理的性質

名前と識別子

-

- Nickelous acetate

- Nickel diacetate

- Nickel(II) acetate

- anhydrous nickel acetate

- nickelous diacetate

- NS00084705

- HSDB 1029

- NSC 112210

- NICKEL ACETATE

- AI3-26110

- NICKEL ACETATE [MI]

- DTXSID7020926

- 373-02-4

- N0760

- J-523604

- SCHEMBL66264

- NICKEL ACETATE [HSDB]

- NSC-112210

- Q899422

- 99QP4ELX96

- EINECS 239-086-1

- Nickel di(acetate)

- CS-0084525

- Acetic acid, nickel(2+) salt (2:1)

- nickel(2+) diacetate

- CCRIS 6206

- UNII-99QP4ELX96

- AKOS030228546

- Nickel(2+) acetate

- Nickel (II) acetate

- EC 206-761-7

- NICKEL ACETATE ANHYDROUS

- Nickel(cento)acetate

- D74533

- AIYYMMQIMJOTBM-UHFFFAOYSA-L

- Acetic acid, nickel(2+) salt

- Nickel(II) acetate (1:2)

- Nickel( cento) acetate

- nickel(2+);diacetate

- (acetyloxy)nickelio acetate tetrahydrate

- ACETIC ACID, NICKEL (II) SALT

- (SP-4-1)-Nickel(II) acetate

- nickel acetic acid

- nickel(2+) bis(acetate ion)

- DTXCID10926

- 20998-57-6

- 14998-37-9

- NSC112210

-

- MDL: MFCD00373024

- インチ: 1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

- InChIKey: AIYYMMQIMJOTBM-UHFFFAOYSA-L

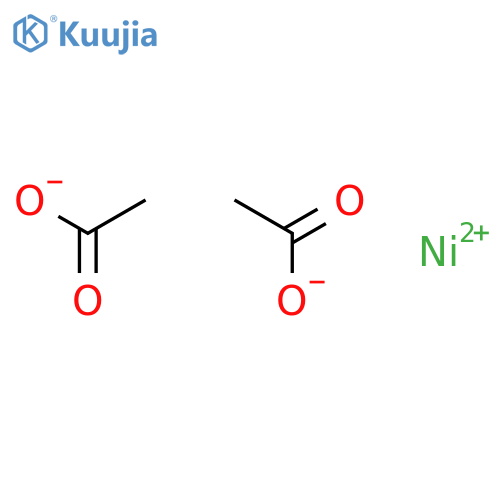

- ほほえんだ: [Ni+2].CC([O-])=O.CC([O-])=O

計算された属性

- せいみつぶんしりょう: 117.95600

- どういたいしつりょう: 175.961957

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 25.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 80.3

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: グリーン結晶粉末

- 密度みつど: 9.50 lb/gal

- ゆうかいてん: 1555°C

- ふってん: 16.6°C

- フラッシュポイント: 40 °C

- PSA: 37.30000

- LogP: 0.09090

- じょうきあつ: No data available

Nickelous acetate セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302 H315 H317

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H302 H315 H317

- ちょぞうじょうけん:日陰で乾燥した場所に保管する。

Nickelous acetate 税関データ

- 税関コード:2915299090

- 税関データ:

中国税関コード:

2915299090概要:

HS:2915299090他の酢酸エステル税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)付加価値税:17.0%最恵国関税:5.5% 一般関税:50.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

29152999090酢酸塩。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:50.0%

Nickelous acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H74648-25g |

373-02-4 | ,98% | 25g |

¥960.0 | 2023-09-21 | ||

| Aaron | AR01DOWT-500g |

Acetic acid, nickel(2+) salt |

373-02-4 | 99% | 500g |

$28.00 | 2025-02-10 | |

| A2B Chem LLC | AX17329-250g |

nickel acetate |

373-02-4 | AR,99.0% | 250g |

$21.00 | 2023-12-30 | |

| A2B Chem LLC | AX17329-1g |

nickel acetate |

373-02-4 | 95% | 1g |

$17.00 | 2024-04-20 | |

| 1PlusChem | 1P01DOOH-1g |

Acetic acid, nickel(2+) salt |

373-02-4 | 95% | 1g |

$32.00 | 2024-05-04 | |

| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H74648-100g |

373-02-4 | ,98% | 100g |

¥2720.0 | 2023-09-21 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N1043-50G |

Nickel(II) Acetate |

373-02-4 | >98.0%(T) | 50g |

¥990.00 | 2024-04-16 | |

| 1PlusChem | 1P01DOOH-5g |

Acetic acid, nickel(2+) salt |

373-02-4 | 95% | 5g |

$39.00 | 2024-05-04 | |

| Aaron | AR01DOWT-250g |

Acetic acid, nickel(2+) salt |

373-02-4 | 99% | 250g |

$17.00 | 2025-02-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42471-100g |

Nickelous acetate |

373-02-4 | 100g |

¥198.0 | 2021-09-08 |

Nickelous acetate 関連文献

-

Chen Chen,Xiao-Tong He,Dan-Li Hong,Jing-Wen Wang,Yang-Hui Luo,Bai-Wang Sun New J. Chem. 2018 42 12570

-

Tirtha Mukherjee,Jo?o Costa Pessoa,Amit Kumar,Asit R. Sarkar Dalton Trans. 2013 42 2594

-

Venkata A. K. Adiraju,Gregory M. Ferrence,Timothy D. Lash Org. Biomol. Chem. 2016 14 10523

-

Shigehisa Akine,Hiroki Nagumo,Tatsuya Nabeshima Dalton Trans. 2013 42 15974

-

Mohamed Abboud,Mohammad Abu Haija,Radhouane Bel-Hadj-Tahar,Ahmed T. Mubarak,Issam Ismail,Mohamed S. Hamdy New J. Chem. 2020 44 3402

-

Venkata A. K. Adiraju,Gregory M. Ferrence,Timothy D. Lash Org. Biomol. Chem. 2016 14 10523

-

Jun Wang,Albert Gili,Matthias Grünbacher,Sebastian Praetz,Jan Dirk Epping,Oliver G?rke,G?tz Schuck,Simon Penner,Christopher Schlesiger,Reinhard Schom?cker,Aleksander Gurlo,Maged F. Bekheet Mater. Adv. 2021 2 1715

-

Chun-Yue Yu,Hui-Ju Chuang,Bao-Tsan Ko Catal. Sci. Technol. 2016 6 1779

-

9. Versatile method for template-free synthesis of single crystalline metal and metal alloy nanowiresJohn A. Scott,Daniel Totonjian,Aiden A. Martin,Toan Trong Tran,Jinghua Fang,Milos Toth,Andrew M. McDonagh,Igor Aharonovich,Charlene J. Lobo Nanoscale 2016 8 2804

-

Chi-Huan Li,Hui-Ju Chuang,Chen-Yu Li,Bao-Tsan Ko,Chia-Her Lin Polym. Chem. 2014 5 4875

Nickelous acetateに関する追加情報

Professional Introduction to Nickelous Acetate (CAS No. 373-02-4)

Nickelous Acetate, with the chemical formula Ni(CH₃COO)₂, is a coordination compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of nickel and acetic acid, this compound exhibits unique catalytic and structural properties that make it invaluable in various scientific applications. The CAS number 373-02-4 uniquely identifies this substance, ensuring precise classification and regulatory compliance in industrial and laboratory settings.

The versatility of Nickelous Acetate stems from its ability to participate in a wide range of chemical reactions, including oxidation-reduction processes and metal ion coordination. These properties have positioned it as a key reagent in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Recent advancements in medicinal chemistry have highlighted its role in facilitating the formation of stable metal-organic frameworks (MOFs), which are being explored for drug delivery systems and catalytic applications.

In the realm of biological research, Nickelous Acetate has been studied for its interaction with biomolecules such as enzymes and nucleic acids. Its ability to form coordination complexes with these biomolecules has opened new avenues in understanding enzyme mechanisms and developing targeted therapeutic agents. For instance, studies have demonstrated its potential in modulating the activity of certain metalloenzymes, which could lead to breakthroughs in treating metabolic disorders.

The compound's structural properties also make it a valuable tool in material science. Researchers are leveraging Nickelous Acetate to design advanced materials with tailored electronic and magnetic properties. These materials are being investigated for applications in electronics, sensors, and energy storage devices. The precision with which nickel complexes can be synthesized allows for the creation of materials with specific functionalities, enhancing their utility in cutting-edge technologies.

From an industrial perspective, Nickelous Acetate serves as a precursor in the production of pigments, coatings, and corrosion inhibitors. Its stability under various environmental conditions makes it an ideal candidate for these applications. Additionally, its role in electroplating processes has been optimized to improve the efficiency and quality of metallic coatings used in automotive and aerospace industries.

Recent research has also explored the environmental impact of Nickelous Acetate, particularly its behavior in aquatic systems. Studies have focused on its biodegradability and potential effects on aquatic life, ensuring that its use is sustainable and environmentally responsible. These findings are crucial for developing guidelines that balance industrial applications with ecological preservation.

The pharmaceutical industry has been particularly excited by the potential of Nickelous Acetate as a prodrug or adjuvant. Its ability to enhance drug solubility and bioavailability has been documented in several preclinical studies. Furthermore, its interaction with biological pathways may provide insights into developing treatments for diseases such as cancer and neurodegenerative disorders. The compound's dual role as both a catalyst and a biological modulator makes it a multifaceted tool in drug discovery.

As research continues to uncover new applications for Nickelous Acetate, collaborations between chemists, biologists, and engineers are becoming increasingly vital. These interdisciplinary efforts aim to harness the full potential of this compound while addressing any safety or regulatory concerns. The ongoing development of synthetic methods to produce high-purity forms of Nickelous Acetate ensures that researchers have access to reliable materials for their experiments.

The future of Nickelous Acetate looks promising, with emerging technologies such as nanotechnology and green chemistry expected to expand its utility further. Innovations in these fields could lead to novel formulations that enhance the compound's performance while minimizing environmental impact. As scientists continue to explore its properties, Nickelous Acetate is poised to remain at the forefront of scientific discovery across multiple disciplines.

373-02-4 (Nickelous acetate) 関連製品

- 25114-58-3(Indium acetate)

- 5743-04-4((acetyloxy)cadmio acetate dihydrate)

- 1066-30-4(Chromium(III) acetate)

- 6046-93-1(Copper (II) Acetate Monohydrate)

- 6108-17-4(Lithium acetate dihydrate)

- 543-94-2(Strontium acetate)

- 71-48-7(Cobalt acetate)

- 6156-78-1(Manganese acetate tetrahydrate)

- 6018-89-9(Nickel(II) Acetate Tetrahydrate)

- 2172146-21-1(4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid)